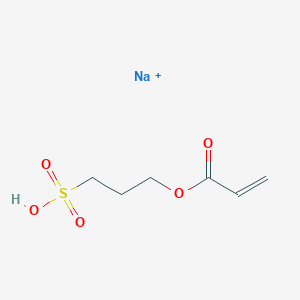
Sodium 3-sulphonatopropyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-sulphonatopropyl acrylate is an organic compound with the molecular formula C₆H₉NaO₅S. It is a sodium salt of 3-sulphonatopropyl acrylate and is known for its high solubility in water. This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to form hydrogels and its role as a monomer in polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-sulphonatopropyl acrylate can be synthesized through the reaction of 3-sulphonatopropyl acrylate with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of 3-sulphonatopropyl acrylate in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-sulphonatopropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels and other polymeric materials.
Substitution Reactions: The sulphonate group can participate in substitution reactions with suitable nucleophiles.
Addition Reactions: The acrylate group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile are commonly used under conditions like elevated temperatures or UV light.
Substitution Reactions: Reagents like alkyl halides or amines can be used under mild conditions.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used in the presence of catalysts.
Major Products Formed:
Hydrogels: Formed through polymerization.
Substituted Acrylates: Formed through substitution reactions.
Addition Products: Formed through addition reactions.
Scientific Research Applications
Sodium 3-sulphonatopropyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of superabsorbent polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of sodium 3-sulphonatopropyl acrylate primarily involves its ability to undergo polymerization and form hydrogels. The acrylate group participates in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can absorb large amounts of water, making them useful in various applications. The sulphonate group enhances the hydrophilicity and ionic properties of the resulting polymers .
Comparison with Similar Compounds
- Potassium 3-sulphonatopropyl acrylate
- Sodium 2-acrylamido-2-methylpropanesulfonate
- Sodium 3-sulphonatopropyl methacrylate
Comparison: Sodium 3-sulphonatopropyl acrylate is unique due to its specific combination of the acrylate and sulphonate groups, which impart distinct properties such as high water solubility and the ability to form hydrogels. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
15717-25-6 |
|---|---|
Molecular Formula |
C6H10NaO5S |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
sodium;3-prop-2-enoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C6H10O5S.Na/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10); |
InChI Key |
OFIZHEVXDIWONW-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)O.[Na] |
| 15717-25-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


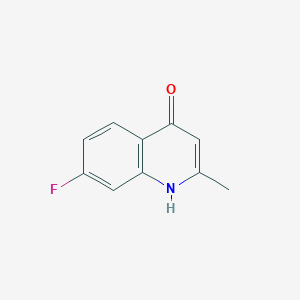
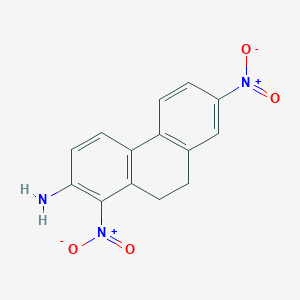
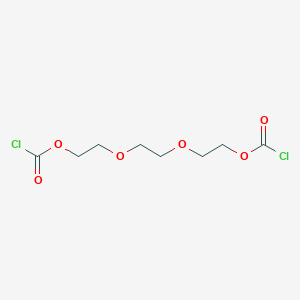
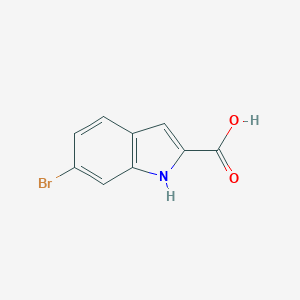
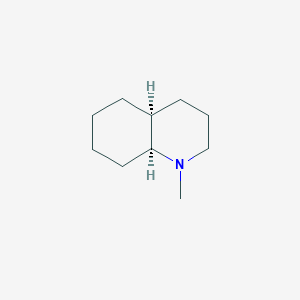
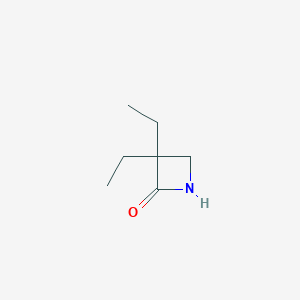
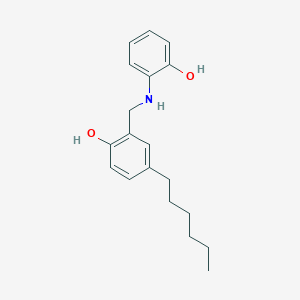
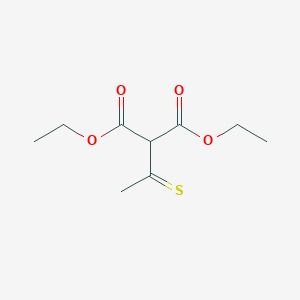
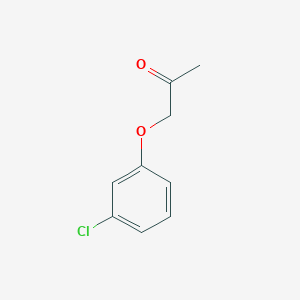
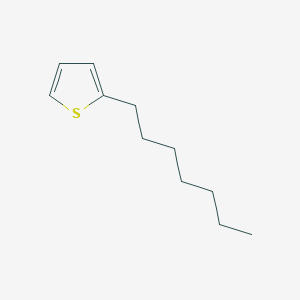
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
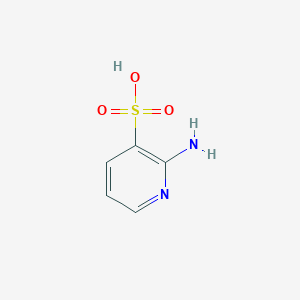
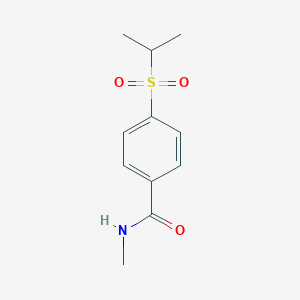
![S-[2-(Dimethylamino)ethyl] ethanethioate](/img/structure/B97198.png)
